3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride
Description
3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride is a piperidine derivative featuring a phenoxyethyl substituent at the 3-position of the piperidine ring. The compound’s structure includes a 2-isopropyl-5-methylphenol group linked via a two-carbon ethyl chain to the piperidine nitrogen, with a hydrochloride salt enhancing its stability and solubility.
Properties
IUPAC Name |
3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-13(2)16-7-6-14(3)11-17(16)19-10-8-15-5-4-9-18-12-15;/h6-7,11,13,15,18H,4-5,8-10,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQFNWUCKNSXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride typically involves several steps. One common method includes the reaction of 2-(2-isopropyl-5-methylphenoxy)ethyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. After the reaction is complete, the product is purified by recrystallization or column chromatography to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine Derivatives with Phenoxy Substituents
(a) 3-(5-Isopropyl-2-methylphenoxy)piperidine Hydrochloride (CAS 1219982-14-5)
- Molecular Formula: C₁₅H₂₄ClNO.
- Key Differences: Lacks the ethyl linker, with the phenoxy group directly attached to the piperidine nitrogen.
- Implications : Shorter chain length may reduce lipophilicity and alter binding kinetics compared to the target compound.
(b) 3-((5-Isopropyl-2-methylphenoxy)methyl)piperidine Hydrochloride (CAS 1220033-69-1)
- Molecular Formula: C₁₆H₂₆ClNO.
- Key Differences : Features a methylene (-CH₂-) linker instead of an ethyl chain.
Piperidine Derivatives with Diverse Substituents
(a) 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)
- Molecular Formula: C₁₈H₂₁NO·HCl.
- Key Differences: Contains a diphenylmethoxy group instead of a substituted phenoxyethyl chain.
- Regulatory/Environmental Notes: Limited ecological data available; may require additional safety assessments.
(b) 2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride (CAS 2034156-59-5)
Comparative Analysis Table
*Inferred based on structural analogs.
Research Findings and Implications
- Structural Influence on Bioactivity: Ethyl-linked phenoxy derivatives (e.g., target compound) may exhibit enhanced lipophilicity, favoring interactions with hydrophobic targets compared to methyl-linked analogs.
- Antimicrobial Potential: Piperidine derivatives with substituted phenoxy groups (e.g., ) have shown activity against Gram-positive bacteria and fungi, suggesting the target compound could be explored for similar applications.
- Regulatory Considerations : Compounds like 4-(Diphenylmethoxy)piperidine HCl highlight the need for ecological and safety assessments, which may apply to the target compound.
Biological Activity
3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride, a compound with the chemical formula C₁₇H₂₈ClNO, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₁₇H₂₈ClNO
- CAS Number : 1219982-75-8
- MDL Number : MFCD13560479
- Hazard Classification : Irritant
Pharmacological Activity
Research into the biological activity of this compound indicates several potential therapeutic applications:
- Antidepressant Activity : Studies suggest that compounds with piperidine structures exhibit significant antidepressant effects. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticonvulsant Properties : Similar compounds have shown anticonvulsant activity in various models, suggesting that this derivative may also possess such properties. The SAR indicates that modifications in the side chain can enhance efficacy against seizure models.
- Anticancer Potential : Preliminary data indicate that derivatives with similar structures can inhibit cancer cell proliferation. For instance, compounds exhibiting a phenoxy group have been linked to enhanced cytotoxicity in various cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Piperidine Ring : The presence of the piperidine ring is crucial for biological activity, as it provides a basic nitrogen atom that can participate in hydrogen bonding and receptor interactions.
- Phenoxy Group : The isopropyl and methyl substitutions on the phenoxy ring influence lipophilicity and receptor binding affinity, which are critical for enhancing bioactivity.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antidepressant Effects : A study demonstrated that piperidine derivatives could significantly reduce depressive-like behavior in rodent models when administered at specific dosages, indicating a dose-dependent response.
- Anticonvulsant Activity : In an experimental model using pentylenetetrazole (PTZ), compounds structurally similar to this compound showed a notable decrease in seizure duration and frequency, suggesting potential therapeutic applications in epilepsy management.
- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that this compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential as a candidate for further development in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
